The Natural Provenance of Pinobanksin 5-Methyl Ether: A Technical Guide for Researchers
The Natural Provenance of Pinobanksin 5-Methyl Ether: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of Pinobanksin (B127045) 5-methyl ether, a flavonoid of growing interest in the scientific community. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's origins, quantification, and biological context.
Introduction
Pinobanksin 5-methyl ether is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. As a derivative of pinobanksin, this methylated form exhibits unique properties that make it a subject of investigation for its potential therapeutic applications. Understanding its natural sources is a critical first step in its journey from a natural product to a potential pharmaceutical agent.
Natural Sources of Pinobanksin 5-Methyl Ether
Pinobanksin 5-methyl ether is predominantly found in two major natural reservoirs: bee propolis and various plant species, particularly from the Populus genus.
Bee Propolis
Propolis, a resinous substance produced by honeybees from plant exudates, is a significant and chemically diverse source of Pinobanksin 5-methyl ether. The composition of propolis, including the concentration of this flavonoid, is highly dependent on the geographical location and the local flora visited by the bees. Propolis from regions with a prevalence of poplar trees is often rich in this compound. Studies have identified Pinobanksin 5-methyl ether in propolis samples from various parts of the world, including Europe, Asia, and the Americas[1][2][3].
The primary plant precursors for propolis rich in Pinobanksin 5-methyl ether are species of the Populus genus, commonly known as poplars, aspens, and cottonwoods[4].
Plant Sources
Direct analysis of plant tissues has confirmed the presence of Pinobanksin 5-methyl ether. The primary plant sources identified are:
-
Populus Species: Bud exudates of various poplar species are a direct source of this flavonoid. Populus nigra (black poplar) is a particularly noteworthy source[4][5].
-
Other Plant Species: While the Populus genus is the most cited source, related flavonoids are found in a wide array of plants. Research on the plant origins of propolis has indirectly pointed to other potential plant sources. For instance, studies on Philippine propolis have identified related compounds in the exudates of mango (Mangifera indica), jackfruit (Artocarpus heterophyllus), pili (Canarium ovatum), caimito (Chrysophyllum cainito), and chico (Achras sapota)[6]. However, the direct quantification of Pinobanksin 5-methyl ether in these species requires further investigation.
Quantitative Analysis of Pinobanksin 5-Methyl Ether in Natural Sources
The concentration of Pinobanksin 5-methyl ether can vary significantly depending on the source, geographical origin, and extraction method. While a comprehensive database is still emerging, the following table summarizes available data from scientific literature.
| Natural Source | Plant Precursor/Species | Geographic Origin | Concentration (% of Extract) | Analytical Method | Reference |
| Propolis | Populus spp. | Northern India | Present, not quantified | UHPLC-DAD-QToF-MS/MS | [7] |
| Propolis | Populus spp. | Northern Spain | Identified, not quantified | UHPLC-DAD-MS/MS | [2] |
| Propolis | Not Specified | Chile | Identified, not quantified | HPLC-ESI-QTOF-MS/MS | [1][3] |
| Poplar Buds | Populus nigra | Not Specified | Present, not quantified | HPLC, MS, NMR | [4] |
| Poplar Buds | Populus spp. | Not Specified | Identified as a flagship compound in flavonoid-type extracts | LC-UV-ESI-qTOF-MS/MS | [5] |
Note: Quantitative data for Pinobanksin 5-methyl ether is often not reported as a discrete value but as part of a broader flavonoid profile. The term "Present" or "Identified" indicates that the compound was detected but not quantified in the cited study.
Experimental Protocols
The extraction and quantification of Pinobanksin 5-methyl ether from natural sources are critical for research and development. The following sections provide a synthesized overview of the methodologies cited in the literature.
Extraction of Pinobanksin 5-Methyl Ether
A common method for extracting flavonoids, including Pinobanksin 5-methyl ether, from propolis and plant materials is solvent extraction.
Objective: To extract Pinobanksin 5-methyl ether from raw propolis or plant bud exudates.
Materials:
-
Raw propolis or dried plant buds
-
Ethanol (B145695) (70-96%)
-
Grinder or mortar and pestle
-
Shaker or magnetic stirrer
-
Filter paper or centrifugation apparatus
-
Rotary evaporator
Protocol:
-
Sample Preparation: Grind the raw propolis or dried plant buds into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Macerate the powdered sample in ethanol at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Agitate the mixture for 24-48 hours at room temperature.
-
-
Filtration/Centrifugation: Separate the ethanolic extract from the solid residue by filtration or centrifugation.
-
Concentration: Concentrate the extract using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Drying: Dry the extract completely, for example, by freeze-drying, to remove any residual solvent.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector is the standard method for the quantification of Pinobanksin 5-methyl ether.
Objective: To separate and quantify Pinobanksin 5-methyl ether in the crude extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Pinobanksin 5-methyl ether analytical standard
Protocol:
-
Standard Preparation: Prepare a stock solution of the Pinobanksin 5-methyl ether standard in a suitable solvent (e.g., methanol (B129727) or ethanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the dried crude extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 20% B, increase to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: DAD at a wavelength of approximately 290 nm, or MS in negative ion mode.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the analytical standard against its concentration.
-
Identify the peak corresponding to Pinobanksin 5-methyl ether in the sample chromatogram by comparing its retention time and UV-Vis or mass spectrum with the standard.
-
Quantify the amount of Pinobanksin 5-methyl ether in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways
The biological activity of flavonoids is often attributed to their interaction with cellular signaling pathways. While research on Pinobanksin 5-methyl ether is ongoing, preliminary studies and research on the parent compound, pinobanksin, provide insights into its potential mechanisms of action.
Anti-Inflammatory and Antioxidant Pathways (Nrf2 and NF-κB)
A study on propolis flavonoids, including Pinobanksin 5-methyl ether, has suggested their involvement in modulating the Nrf2 and NF-κB signaling pathways, which are crucial in the cellular response to oxidative stress and inflammation[1].
Caption: Nrf2 and NF-κB signaling pathways modulated by flavonoids.
Apoptotic Pathway (of Pinobanksin)
Research on the parent compound, pinobanksin, has demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases[8][9]. While this has not been confirmed for the 5-methyl ether derivative, it provides a plausible hypothesis for its mode of action.
References
- 1. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Profile and Antioxidant Properties of Propolis from Northern Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant Sources Responsible for the Chemical Composition and Main Bioactive Properties of Poplar-Type Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thephilippineentomologist.org [thephilippineentomologist.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
